molecular formula C20H22N6O4 B12198209 N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide

N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B12198209
M. Wt: 410.4 g/mol
InChI Key: QJRDMHYYSGTGEU-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including an acetylphenyl, amino, hydroxy, and morpholinyl group, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step reactions. One common approach is the condensation of 4-acetylphenylamine with a suitable pyrimidine precursor, followed by functional group modifications to introduce the hydroxy and morpholinyl groups. The reaction conditions often require the use of catalysts, such as copper or palladium, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-throughput synthesis and parallel processing can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific functional group transformations. For example, oxidation of the hydroxy group yields a ketone, while nucleophilic substitution at the amino group can lead to various substituted derivatives .

Scientific Research Applications

N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholinyl group, in particular, enhances its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

Molecular Formula

C20H22N6O4

Molecular Weight

410.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-4-amino-2-morpholin-4-yl-7-oxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C20H22N6O4/c1-11(27)12-2-4-13(5-3-12)22-19(29)14-10-15(28)23-18-16(14)17(21)24-20(25-18)26-6-8-30-9-7-26/h2-5,14H,6-10H2,1H3,(H,22,29)(H3,21,23,24,25,28)

InChI Key

QJRDMHYYSGTGEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=NC(=NC(=C23)N)N4CCOCC4

Origin of Product

United States

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